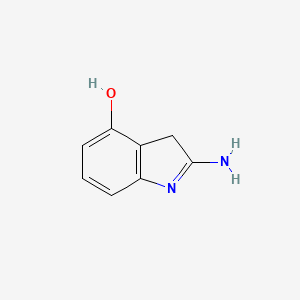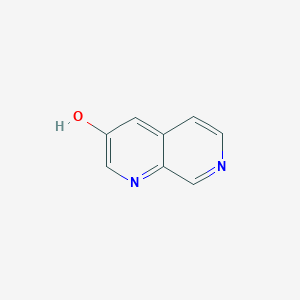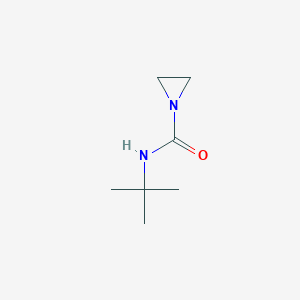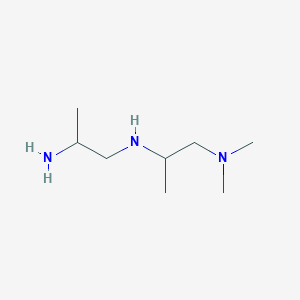
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine is a chemical compound with a complex structure that includes multiple amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine typically involves the reaction of appropriate amine precursors under controlled conditions. One common method includes the reaction of N1,N1-dimethylpropane-1,2-diamine with 2-aminopropyl halides in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N1-Dimethylpropane-1,2-diamine
- 2-Aminopropylamine
- N1,N1-Dimethyl-2-aminopropane
Uniqueness
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine is unique due to its specific arrangement of amine groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H21N3 |
|---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
1-N-[1-(dimethylamino)propan-2-yl]propane-1,2-diamine |
InChI |
InChI=1S/C8H21N3/c1-7(9)5-10-8(2)6-11(3)4/h7-8,10H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
APMQGTMNVUHWBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(C)CN(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B11921759.png)
![Cyclopenta[a]indene](/img/structure/B11921763.png)

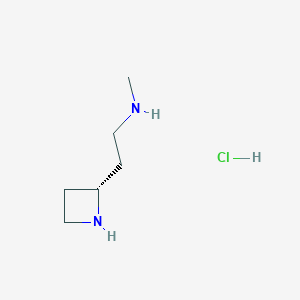
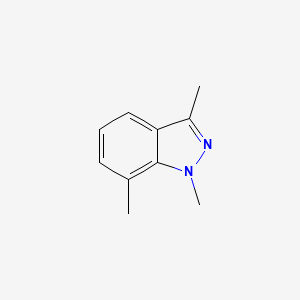

![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)


![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)

